(1-(2-Methylbenzyl)piperidin-2-yl)methanol
Description
(1-(2-Methylbenzyl)piperidin-2-yl)methanol is a piperidine derivative featuring a 2-methylbenzyl group attached to the nitrogen atom and a hydroxymethyl (-CH$_2$OH) group at the 2-position of the piperidine ring (Fig. 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors or enzymes.
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-6-2-3-7-13(12)10-15-9-5-4-8-14(15)11-16/h2-3,6-7,14,16H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHIAHWMJAFDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methylbenzyl)piperidin-2-yl)methanol typically involves the reaction of 2-methylbenzyl chloride with piperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (1-(2-Methylbenzyl)piperidin-2-yl)methanol is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of piperidine derivatives with biological targets, including enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of (1-(2-Methylbenzyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as receptors and enzymes . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in the position and nature of substituents on the benzyl group, the location of the hydroxymethyl group on the piperidine ring, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
- Substituent Position : The 2-methyl group on the benzyl ring (target compound) may confer different steric and electronic effects compared to 4-methyl or chloro analogs.
- Piperidine Hydroxymethyl Position: The 2-position (target) vs.
- Toxicity : Chloro-substituted analogs (e.g., ) are associated with higher acute toxicity (H302, H315) compared to methyl-substituted derivatives .
Table 2: Physicochemical Properties
Biological Activity
(1-(2-Methylbenzyl)piperidin-2-yl)methanol, also known by its CAS number 415701-94-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties, including:
- Cholinesterase Inhibition : This activity is significant for therapeutic applications in Alzheimer's disease, where cholinesterase inhibitors are used to enhance cholinergic function. The compound has shown promising results in inhibiting acetylcholinesterase (AChE) activity, which is crucial for neurotransmission .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antibacterial and antifungal properties. While specific data on this compound is limited, related compounds have demonstrated activity against various pathogens, including Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
The biological activity of piperidine derivatives often correlates with their structural features. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-donating groups such as methyl or hydroxyl groups can enhance biological activity by increasing lipophilicity and improving binding affinity to target enzymes .
- Ring Modifications : Alterations to the piperidine ring can significantly affect the potency and selectivity of these compounds. For instance, modifications that reduce steric hindrance or increase hydrophilicity can lead to improved pharmacokinetic profiles .
Case Study 1: Cholinesterase Inhibition
In a study focused on the development of new cholinesterase inhibitors, derivatives similar to this compound were synthesized and evaluated for their AChE inhibitory activity. The most potent compounds exhibited IC50 values ranging from 10 to 30 μM, indicating significant inhibition compared to standard drugs used in Alzheimer's treatment .
Case Study 2: Antimicrobial Evaluation
A series of piperidine derivatives were tested for their antimicrobial efficacy against various bacterial strains. While direct data on this compound was not available, related compounds demonstrated MIC values between 0.0048 mg/mL and 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential for similar activity in this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
